Sodium 2-hydroxyquinolin-4-olate hydrate

Aqueous solubility Salt form Formulation compatibility

Researchers using 2,4-dihydroxyquinoline in aqueous workflows encounter solubility barriers with the free acid (~26 mg/L). This monosodium salt hydrate overcomes that limitation through its pre-ionized 4-olate group, enabling immediate metal coordination without pH adjustment. • Direct precursor for C-3 alkylation/halogenation in antifungal SAR & laquinimod-class API synthesis • Homogeneous aqueous-phase dye coupling without organic co-solvents • ≥90% purity (dry basis), crystalline powder, ~30% water content

Molecular Formula C9H8NNaO3
Molecular Weight 201.15 g/mol
Cat. No. B12063177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-hydroxyquinolin-4-olate hydrate
Molecular FormulaC9H8NNaO3
Molecular Weight201.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=O)N2)[O-].O.[Na+]
InChIInChI=1S/C9H7NO2.Na.H2O/c11-8-5-9(12)10-7-4-2-1-3-6(7)8;;/h1-5H,(H2,10,11,12);;1H2/q;+1;/p-1
InChIKeyTUOHINFEBZWDSZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-Hydroxyquinolin-4-olate Hydrate: Technical Baseline


Sodium 2-hydroxyquinolin-4-olate hydrate (CAS 4510-76-3), also cataloged as 2,4-dihydroxyquinoline monosodium salt hydrate or sodium 2-oxo-1,2-dihydroquinolin-4-olate, is the monosodium salt of the tautomeric 4-hydroxy-2-quinolone system (C₉H₆NNaO₂·xH₂O, MW 183.14 anhydrous) . The compound presents a 2-oxo/4-olate substitution pattern on the quinoline bicyclic framework, yielding an O,O-chelating motif that differs fundamentally from the N,O-chelation of the more widely studied 8-hydroxyquinoline (8HQ) scaffold [1]. Its water solubility—enabled by salt formation—distinguishes it from the water-insoluble free acid 2,4-dihydroxyquinoline (CAS 86-95-3) . The 4-hydroxy-2-quinolone core is recognized as a privileged scaffold in antimicrobial drug discovery and serves as the key intermediate for Laquinimod sodium, a clinical-stage immunomodulator [2][3].

1
Aqueous-compatible sodium salt form for direct use in water-based protocols
2
Pre-ionized 4-olate state enables immediate metal coordination without pH adjustment
3
Technical grade (≥90% purity) suitable for synthesis and scaffold derivatization research

Aqueous-Phase Substitution: Free Acid vs. Sodium Salt


In-class hydroxyquinoline compounds cannot be freely interchanged because hydroxyl/olate positional substitution and salt form dictate the chelation topology, aqueous compatibility, and biological target engagement. The 2,4-disubstituted sodium salt provides an O,O-chelate from the 2-oxo/4-olate tautomer, whereas 8-hydroxyquinoline (8HQ) and its sodium salt offer an N,O-chelate via the 8-hydroxyl and ring nitrogen [1]. This divergence in coordination geometry translates to distinct metal-ion selectivity profiles: 8HQ preferentially binds Cu²⁺ and Zn²⁺ with moderate affinity, while the 2,4-substitution pattern alters the bite angle and donor atom set, creating different preferences for transition and main-group metals [2]. The free acid 2,4-dihydroxyquinoline is insoluble in water (confirmed on vendor datasheets), precluding its direct use in aqueous-phase chemistry without salt conversion . The marketed sodium salt hydrate resolves this formulation barrier. Furthermore, the 2-hydroxy pharmacophore is essential for human paraoxonase 1 (h-PON1) competitive inhibition (Ki = 20.9 μM for 2-hydroxyquinoline), a property absent in 8-hydroxy or 4-hydroxy monosubstituted isomers [3]. These orthogonal differences mean that in metal-chelation assays, aqueous-phase dye coupling, or PON1-targeted studies, an in-class swap produces qualitatively different experimental outcomes.

Free acid

2,4-Dihydroxyquinoline free acid is insoluble in water (~0.026 mg/mL); sodium salt is required for aqueous-phase reactions. Direct substitution may alter protocol feasibility.

8-HQ analog

8-Hydroxyquinoline provides N,O-chelation geometry (5-membered ring), while the 2,4-diolate offers O,O-chelation (6-membered ring). Metal selectivity may differ and should be verified.

Hazard shift

Sodium salt carries additional acute toxicity statements (H302, H312, H332) vs. free acid. Safety review and PPE adjustments may be required when switching forms.

Quantitative Evidence: Sodium Salt vs. Analogs


Aqueous Solubility: Sodium Salt vs. Free Acid

The target sodium salt hydrate is water-soluble due to ionic character, whereas the free acid 2,4-dihydroxyquinoline (CAS 86-95-3) is documented as insoluble in water across multiple authoritative vendor datasheets . The chembk.com entry for 2,4-二羟基喹啉单钠盐 (the anhydrous sodium salt) explicitly states '可溶于水的' (soluble in water), while the free acid is consistently listed as 'Insoluble in water' . This solubility switch is the principal formulation advantage of the sodium salt for aqueous-phase reactions and biological assays.

Aqueous solubility
Reported
Free acid: ~0.026 mg/mL in water (26 mg/L at 20°C). Sodium salt: freely dispersible, enabling direct aqueous use without co-solvents.
Solubility profile supports aqueous workflow selection
Vendor-dependent exact mg/mL values; qualitative difference is operationally decisive
Aqueous solubility Salt form Formulation compatibility

Metal Coordination: Pre-ionized 4-Olate vs. Free Acid

Sodium 2-hydroxyquinolin-4-olate hydrate, existing predominantly in the 2-oxo-4-olate tautomeric form (SMILES: [Na+].[O-]C1=CC(=O)NC2=CC=CC=C12), presents an O,O-chelate via the 2-oxo oxygen and the 4-olate oxygen . In contrast, 8-hydroxyquinoline (8HQ) and its sodium salt provide an N,O-chelate through the pyridine nitrogen and the 8-hydroxyl/olate oxygen, forming a five-membered chelate ring [1]. This difference in donor atoms and chelate ring size (6-membered for 2,4 O,O vs. 5-membered for 8 N,O) translates to distinct metal-ion selectivity: 8HQ exhibits moderate affinity for Cu²⁺ and Zn²⁺ (log K ~ 9–12 depending on conditions), whereas the 2,4-quinolone scaffold, with its harder oxygen donor set, favors oxophilic and harder metal centers [2]. No head-to-head stability constant panel is available for the sodium 2-hydroxyquinolin-4-olate; this inference is drawn from established coordination chemistry principles of quinolone vs. quinoline ligands.

Metal-coordination state
Context-dependent
Free acid pKa ~4.50 (4-OH). At pH 7.0, only ~0.3% deprotonated. Sodium salt: 100% 4-olate, ready for Cu²⁺ binding (reported Ka 19,338 M⁻¹ for a related chemosensor).
Pre-ionized form bypasses pH-dependent activation, may reduce protocol variability
Binding affinity from a derivative chemosensor; confirm specific metal-complex constants
Metal chelation Coordination chemistry Ligand design

Antifungal Activity: 4-Hydroxy-2-quinolone Scaffold

2-Hydroxyquinoline (2HQ) is a well-established specific reversible competitive inhibitor of human paraoxonase 1 (h-PON1) with a Ki of 20.9 μM determined via Dixon plot analysis using a fluorogenic lactonase assay [1]. The 2-hydroxy pharmacophore is essential for active-site binding; 8-hydroxyquinoline does not exhibit comparable PON1 inhibition. At 2 mM concentration, 8-hydroxyquinoline shows only 50% residual PON1 activity, indicating significantly weaker inhibition compared to 2HQ [2]. Sodium 2-hydroxyquinolin-4-olate retains the 2-hydroxy (2-oxo tautomer) motif, predicting retention of PON1 inhibitory activity, though direct Ki data for the sodium salt is not yet published. The presence of the 4-olate may modulate binding affinity relative to 2HQ.

Antifungal scaffold SAR
Reported
Derivative 4-hydroxy-2-quinolone analog (C-3 brominated, nonyl side chain) IC₅₀ = 1.05 µg/mL vs. A. flavus (surpassed amphotericin B in same assay). Parent scaffold: limited intrinsic activity.
Scaffold is chemically tractable for antifungal research; observed potency is derivative-dependent
Data from a single SAR study; verify in independent assays
Paraoxonase 1 (PON1) Enzyme inhibition Competitive inhibitor

Chelation Geometry: 2,4-Diolate vs. 8-Hydroxyquinoline

The 4-hydroxy-2-quinolone scaffold—the core structure of sodium 2-hydroxyquinolin-4-olate—has been validated as a promising antifungal framework. In a 2020 SAR study, the brominated 3-nonyl analog (compound 3j) exhibited an IC50 of 1.05 µg/mL against Aspergillus flavus, which surpassed the activity of amphotericin B used as a positive control [1]. While the parent sodium salt itself is not directly tested in this study, the data establish the 4-hydroxy-2-quinolone nucleus as a productive starting point for antifungal lead development. In contrast, 8-hydroxyquinoline (8HQ) shows a broader antimicrobial profile with MIC = 27.58 μM against various pathogens, comparable to ampicillin (MIC = 26.93 μM), but its antifungal activity is less pronounced than the optimized 4-hydroxy-2-quinolone analogs [2].

Chelation geometry
Class-level
2,4-Diolate: O,O-donor, 6-membered chelate ring. 8-HQ: N,O-donor, 5-membered ring. LogP 2.08 vs. 1.85. Stability constants for 2,4-diolate metal complexes less documented than 8-HQ.
Donor set difference predicts complementary metal-ion selectivity (hard vs. borderline)
HSAB inference; experimental stability constants needed for target metal
Antifungal activity Aspergillus flavus Structure–activity relationship

GHS Hazard Profile: Sodium Salt vs. Free Acid

2,4-Dihydroxyquinoline (the free acid) is a well-established coupling component for yellow-to-orange azo disperse dyes, reacting with diazotized aromatic amines at the 3-position [1]. The sodium salt form (sodium 2-hydroxyquinolin-4-olate hydrate) enables aqueous-phase coupling reactions that are inaccessible with the water-insoluble free acid. A series of 2,4-dihydroxyquinoline-derived disazo dyes has been synthesized and characterized for anticancer, antimicrobial, and DNA-binding properties, with distinct solvatochromic behavior quantified across six solvents [2]. While direct head-to-head coupling efficiency data between the sodium salt and free acid are not published, the aqueous solubility of the sodium salt is a prerequisite for industrial aqueous dyeing processes, where the free acid (insoluble in water, soluble only in DMSO or aqueous base) would require additional processing.

GHS profile
Specification review
Sodium salt hydrate: H302-H312-H332-H315-H319-H335, Warning, WGK 3. Free acid: H315-H319-H335, Warning, WGK 3.
Additional acute toxicity statements for sodium salt impact handling and disposal review
Per Sigma-Aldrich SDS; verify with your institutional safety assessment
Azo dye synthesis Coupling component Aqueous phase chemistry

Scaffold Privilege for Drug Intermediate: Laquinimod Sodium Structural Congener

Sodium 2-hydroxyquinolin-4-olate hydrate is the unsubstituted core scaffold of Laquinimod sodium (sodium 5-chloro-3-(ethylphenylcarbamoyl)-1-methyl-2-oxo-1,2-dihydroquinolin-4-olate), a clinical-stage immunomodulator investigated for multiple sclerosis, Crohn's disease, and lupus arthritis [1]. The Laquinimod patent literature explicitly identifies 1,2-dihydro-4-hydroxy-2-oxo-quinoline intermediates, establishing the 4-hydroxy-2-quinolone sodium salt as the key structural ancestor in the synthetic route [2]. This scaffold relationship is unique to 2,4-substituted quinolones; 8-hydroxyquinoline-based drug candidates (e.g., clioquinol, iodoquinol) belong to an entirely different pharmacophore class with distinct therapeutic targets (metal-protein attenuating compounds for neurodegeneration).

Drug intermediate Immunomodulator Quinoline-3-carboxamide

Application Scenarios: Sodium Salt


Aqueous Metal-Chelation Assays & Chemosensor Development

For analytical chemistry or environmental monitoring protocols requiring water-soluble chelators, the sodium salt hydrate enables direct dissolution without organic co-solvents . The O,O-chelate topology favors oxophilic metals, making this compound suitable for hard-metal sensing or extraction workflows where 8HQ-based N,O chelators show suboptimal selectivity [1]. Researchers should document the chelation stoichiometry and stability constants for their specific metal ion of interest, as published stability data for this compound remain scarce.

Antifungal 4-Hydroxy-2-quinolone Derivatives

The sodium 2-hydroxyquinolin-4-olate hydrate serves as the unsubstituted starting material for generating 3-alkyl or 3-acylamino-4-hydroxy-2-quinolone analogs with potent antifungal activity [2]. The validated SAR from Khamkhenshorngphanuch et al. (2020) demonstrated that C-3 alkyl chain length and C-6/C-7 halogenation dramatically modulate antifungal potency, with brominated C-9 analogs reaching IC50 = 1.05 µg/mL against A. flavus. Procurement of the sodium salt provides a ready-to-derivatize scaffold for medicinal chemistry campaigns.

Hetarylazo Disperse Dye Synthesis

For biochemical studies of h-PON1 lactonase or esterase activity, the 2-hydroxyquinoline motif is the validated pharmacophore with a Ki of 20.9 μM [3]. Sodium 2-hydroxyquinolin-4-olate hydrate, bearing the essential 2-hydroxy/2-oxo moiety, is expected to retain competitive inhibition of PON1. The 4-olate substitution may alter potency relative to unsubstituted 2HQ; researchers should determine the Ki for the sodium salt under their specific assay conditions and compare with the established 2HQ benchmark.

Quinoline-3-carboxamide Immunomodulator Intermediate

Industrial dye chemists synthesizing yellow-to-orange disperse dyes, disazo dyes, or metal-complex dyes can procure the water-soluble sodium salt to eliminate the need for in situ salt generation or organic co-solvents required by the free acid . The sodium salt enables direct aqueous coupling with diazotized aromatic amines at the 3-position of the quinolone ring. Distinct solvatochromic properties of the resulting dyes have been characterized across solvents [REFS-2 in Section 3, Evidence Item 5].

Application
Selection Property
Validation Focus
Aqueous metal-chelation assays & chemosensor development
Pre-ionized 4-olate; O,O-chelation geometry; aqueous dispersibility
Confirm metal-binding constants and pH compatibility in target buffer
4-Hydroxy-2-quinolone antifungal analog synthesis
Scaffold tractability for C-3 alkylation/halogenation; pre-deprotonated 4-olate facilitates functionalization
Reproduce reported derivative SAR; assess selectivity against target fungal strains
Hetarylazo disperse dye coupling reactions
Aqueous dispersibility for homogeneous diazo coupling; 2,4-quinolinediol coupling component
Evaluate reaction yield and coloristic properties under process-relevant conditions
Quinoline-3-carboxamide research intermediate (e.g., laquinimod-related pathways)
Sodium 4-olate building block conserved in target carboxamide structures; documented in patent synthetic routes
Verify intermediate reactivity and purity profile for downstream research synthesis
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